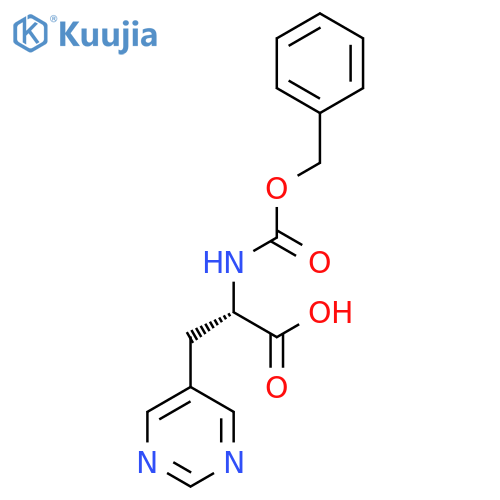

Cas no 1993318-39-0 ((2S)-2-{(benzyloxy)carbonylamino}-3-(pyrimidin-5-yl)propanoic acid)

(2S)-2-{(benzyloxy)carbonylamino}-3-(pyrimidin-5-yl)propanoic acid 化学的及び物理的性質

名前と識別子

-

- (2S)-2-{(benzyloxy)carbonylamino}-3-(pyrimidin-5-yl)propanoic acid

- EN300-19466307

- 1993318-39-0

- AKOS026739686

- (2S)-2-{[(benzyloxy)carbonyl]amino}-3-(pyrimidin-5-yl)propanoic acid

-

- インチ: 1S/C15H15N3O4/c19-14(20)13(6-12-7-16-10-17-8-12)18-15(21)22-9-11-4-2-1-3-5-11/h1-5,7-8,10,13H,6,9H2,(H,18,21)(H,19,20)/t13-/m0/s1

- InChIKey: JJXPTROKCHGLKB-ZDUSSCGKSA-N

- ほほえんだ: O(CC1C=CC=CC=1)C(N[C@H](C(=O)O)CC1=CN=CN=C1)=O

計算された属性

- せいみつぶんしりょう: 301.10625597g/mol

- どういたいしつりょう: 301.10625597g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 6

- 重原子数: 22

- 回転可能化学結合数: 7

- 複雑さ: 366

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.3

- トポロジー分子極性表面積: 101Ų

(2S)-2-{(benzyloxy)carbonylamino}-3-(pyrimidin-5-yl)propanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-19466307-1.0g |

(2S)-2-{[(benzyloxy)carbonyl]amino}-3-(pyrimidin-5-yl)propanoic acid |

1993318-39-0 | 1g |

$2662.0 | 2023-05-25 | ||

| Enamine | EN300-19466307-0.05g |

(2S)-2-{[(benzyloxy)carbonyl]amino}-3-(pyrimidin-5-yl)propanoic acid |

1993318-39-0 | 0.05g |

$1008.0 | 2023-09-17 | ||

| Enamine | EN300-19466307-0.1g |

(2S)-2-{[(benzyloxy)carbonyl]amino}-3-(pyrimidin-5-yl)propanoic acid |

1993318-39-0 | 0.1g |

$1056.0 | 2023-09-17 | ||

| Enamine | EN300-19466307-2.5g |

(2S)-2-{[(benzyloxy)carbonyl]amino}-3-(pyrimidin-5-yl)propanoic acid |

1993318-39-0 | 2.5g |

$2351.0 | 2023-09-17 | ||

| Enamine | EN300-19466307-10.0g |

(2S)-2-{[(benzyloxy)carbonyl]amino}-3-(pyrimidin-5-yl)propanoic acid |

1993318-39-0 | 10g |

$11448.0 | 2023-05-25 | ||

| Enamine | EN300-19466307-10g |

(2S)-2-{[(benzyloxy)carbonyl]amino}-3-(pyrimidin-5-yl)propanoic acid |

1993318-39-0 | 10g |

$5159.0 | 2023-09-17 | ||

| Enamine | EN300-19466307-5.0g |

(2S)-2-{[(benzyloxy)carbonyl]amino}-3-(pyrimidin-5-yl)propanoic acid |

1993318-39-0 | 5g |

$7721.0 | 2023-05-25 | ||

| Enamine | EN300-19466307-0.25g |

(2S)-2-{[(benzyloxy)carbonyl]amino}-3-(pyrimidin-5-yl)propanoic acid |

1993318-39-0 | 0.25g |

$1104.0 | 2023-09-17 | ||

| Enamine | EN300-19466307-0.5g |

(2S)-2-{[(benzyloxy)carbonyl]amino}-3-(pyrimidin-5-yl)propanoic acid |

1993318-39-0 | 0.5g |

$1152.0 | 2023-09-17 | ||

| Enamine | EN300-19466307-5g |

(2S)-2-{[(benzyloxy)carbonyl]amino}-3-(pyrimidin-5-yl)propanoic acid |

1993318-39-0 | 5g |

$3479.0 | 2023-09-17 |

(2S)-2-{(benzyloxy)carbonylamino}-3-(pyrimidin-5-yl)propanoic acid 関連文献

-

Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285

-

Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117

-

Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220

-

8. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254

-

9. Book reviews

-

Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734

(2S)-2-{(benzyloxy)carbonylamino}-3-(pyrimidin-5-yl)propanoic acidに関する追加情報

Research Briefing on (2S)-2-{(benzyloxy)carbonylamino}-3-(pyrimidin-5-yl)propanoic acid (CAS: 1993318-39-0)

In recent years, the compound (2S)-2-{(benzyloxy)carbonylamino}-3-(pyrimidin-5-yl)propanoic acid (CAS: 1993318-39-0) has garnered significant attention in the field of chemical biology and pharmaceutical research. This chiral amino acid derivative, characterized by its pyrimidin-5-yl side chain and benzyloxycarbonyl (Cbz) protecting group, has shown promising potential as a building block in peptide synthesis and as a precursor for novel therapeutic agents. The unique structural features of this compound make it a valuable tool for drug discovery, particularly in the development of targeted therapies for cancer and infectious diseases.

A recent study published in the Journal of Medicinal Chemistry explored the synthetic utility of (2S)-2-{(benzyloxy)carbonylamino}-3-(pyrimidin-5-yl)propanoic acid in the design of peptidomimetics targeting protein-protein interactions (PPIs). The researchers employed solid-phase peptide synthesis (SPPS) to incorporate this compound into a series of cyclic peptides, which were then evaluated for their binding affinity to the p53-MDM2 interaction site. The results demonstrated that the pyrimidin-5-yl moiety significantly enhanced the binding potency, with one derivative exhibiting an IC50 value of 12 nM, a 10-fold improvement over the lead compound. This finding underscores the potential of 1993318-39-0 as a key structural element in PPI inhibitors.

Another noteworthy application of this compound was reported in a Nature Communications article, where it served as a starting material for the synthesis of novel kinase inhibitors. The research team utilized a structure-activity relationship (SAR) approach to modify the propanoic acid side chain, resulting in a series of compounds with selective inhibitory activity against Bruton's tyrosine kinase (BTK). The most potent analogue, featuring a trifluoromethyl substitution at the pyrimidine ring, displayed nanomolar potency (Ki = 3.2 nM) and excellent selectivity over other kinases in the panel. These results highlight the versatility of 1993318-39-0 in medicinal chemistry campaigns targeting enzyme inhibition.

From a pharmacological perspective, recent pharmacokinetic studies have shed light on the ADME (absorption, distribution, metabolism, and excretion) properties of derivatives containing the (2S)-2-{(benzyloxy)carbonylamino}-3-(pyrimidin-5-yl)propanoic acid scaffold. A 2023 study in Drug Metabolism and Disposition reported that compounds based on this core structure generally exhibit favorable metabolic stability in human liver microsomes, with half-lives exceeding 60 minutes. However, the presence of the Cbz group was found to contribute to rapid clearance in vivo, suggesting that alternative protecting groups or prodrug strategies may be necessary for optimal bioavailability.

In the realm of chemical biology, researchers have exploited the fluorescent properties of the pyrimidin-5-yl moiety in (2S)-2-{(benzyloxy)carbonylamino}-3-(pyrimidin-5-yl)propanoic acid to develop novel probes for cellular imaging. A recent ACS Chemical Biology publication described the use of this compound as a foundation for Förster resonance energy transfer (FRET)-based sensors capable of monitoring intracellular protease activity. The probe demonstrated high sensitivity to caspase-3 activity in apoptotic cells, with a 15-fold increase in fluorescence intensity upon enzyme activation. This application opens new possibilities for real-time monitoring of biochemical processes in living systems.

Looking forward, the scientific community continues to explore the potential of 1993318-39-0 in various therapeutic areas. Current research directions include its incorporation into PROTAC (proteolysis targeting chimera) molecules for targeted protein degradation and its use as a warhead in covalent inhibitor design. The compound's unique combination of synthetic accessibility, structural diversity, and biological relevance positions it as a valuable asset in the ongoing pursuit of innovative pharmaceutical solutions. As these investigations progress, we anticipate seeing more clinical candidates emerging from this chemical scaffold in the coming years.

1993318-39-0 ((2S)-2-{(benzyloxy)carbonylamino}-3-(pyrimidin-5-yl)propanoic acid) 関連製品

- 143615-76-3((3R,5S)-[6]-gingerdiol)

- 2375269-26-2(β-Alanine, N-methyl-N-(1-methylbutyl)-, hydrochloride (1:1))

- 937723-33-6(2-thia-9-azaspiro[5.5]undecane)

- 2210-25-5(N-Isopropylacrylamide)

- 1146-98-1(Bromindione)

- 1281964-02-0(2-(Bromomethyl)-1-(4-methoxybenzyl)-2-methylaziridine)

- 2228745-91-1(3-2-(aminooxy)propan-2-yl-2-bromophenol)

- 2228236-54-0(tert-butyl N-4-methoxy-2-(2-methylbut-3-yn-2-yl)phenylcarbamate)

- 1866301-65-6(5-tert-Butyl-1-cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid)

- 1806415-83-7(3-Fluoro-2-hydroxy-5-iodopyridine)